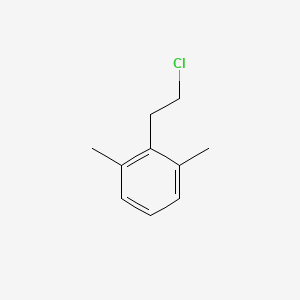

2-(2-Chloroethyl)-1,3-dimethylbenzene

Description

Contextual Significance in Synthetic Organic Transformations

2-(2-Chloroethyl)-1,3-dimethylbenzene primarily serves as a valuable intermediate in multi-step organic syntheses. Its significance lies in its ability to act as a building block, allowing for the introduction of the '2-(2,6-dimethylphenyl)ethyl' moiety into a larger molecular framework. The compound's utility is centered on the reactivity of the chloroethyl side chain.

The chlorine atom, being a good leaving group, makes the terminal carbon of the ethyl chain susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with various nucleophiles can lead to a range of derivatives. While specific industrial-scale applications for this exact molecule are not widely documented, its structure is analogous to other reactive intermediates used in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The bromo-analog, 2-(2',6'-dimethylphenyl)-1-bromoethane, is utilized in the formation of Grignard reagents, highlighting the utility of this type of scaffold in forming new carbon-carbon bonds. prepchem.com

A plausible synthetic pathway to this compound could involve the chlorination of its corresponding alcohol, 2-(2,6-dimethylphenyl)ethanol, a known chemical entity. chemicalbook.comchemicalbook.com

Historical Perspectives on Halogenated Alkyl-Aromatic Compounds in Synthesis

Halogenated organic compounds, particularly alkyl-aromatic variants, have been central to the development of modern organic chemistry. The systematic synthesis of these compounds began in the 19th century, coinciding with a deeper understanding of chemical structures and reaction mechanisms. The development of reliable methods for forming carbon-halogen bonds, such as the addition of halogens or hydrogen halides to alkenes and the conversion of alcohols to alkyl halides, made these compounds readily accessible.

Their importance grew from the recognition that the carbon-halogen bond is a versatile functional group. The polar nature of this bond allows the halogen to be displaced in nucleophilic substitution reactions, making alkyl halides crucial precursors for a vast array of other functional groups.

A landmark in the history of alkyl-aromatic chemistry was the development of the Friedel-Crafts reactions in 1877. rsc.org Friedel-Crafts alkylation provided a direct method for attaching alkyl chains to aromatic rings using an alkyl halide and a Lewis acid catalyst. beyondbenign.orgpearson.com While this reaction has limitations, it opened the door for the synthesis of countless substituted aromatic compounds. Similarly, Friedel-Crafts acylation, which introduces an acyl group, is a foundational method for producing aromatic ketones, which are key intermediates in many industries. rsc.orgorganic-chemistry.org The rise of these halogenated intermediates was a pivotal step in moving from the analysis of naturally occurring substances to the deliberate synthesis of novel and complex organic molecules.

Structural Features and Inherent Reactivity Predispositions of the this compound Scaffold

The reactivity of this compound is dictated by the distinct properties of its two main components: the chloroethyl side chain and the 1,3-dimethylbenzene (m-xylene) ring.

Chloroethyl Side Chain: The primary site of reactivity is the C-Cl bond on the ethyl group. The high electronegativity of the chlorine atom polarizes the bond, inducing a partial positive charge on the adjacent carbon atom. This electrophilic carbon is a prime target for attack by nucleophiles, leading to substitution reactions (SN1 or SN2, depending on conditions). This reactivity is characteristic of primary alkyl halides. nbinno.com

1,3-Dimethylbenzene Ring: The aromatic ring itself possesses its own reactivity profile, primarily governed by the two methyl substituents.

Directing Effects: Methyl groups are electron-donating and act as ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. In this molecule, the methyl groups at positions 1 and 3 cooperatively activate the ring. Their directing influence is additive, strongly favoring electrophilic attack at positions 2, 4, and 6.

Steric Hindrance: The substitution pattern creates significant steric hindrance. Position 2 is already occupied by the chloroethyl group. Position 6 is flanked by a methyl group and the bulky chloroethyl group, making it sterically hindered. Consequently, electrophilic aromatic substitution is most likely to occur at the less hindered position 4.

Ring Activation: The electron-donating nature of the two alkyl groups increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. rsc.org

This dual reactivity allows for selective transformations. Reactions can be targeted at the chloroethyl side chain under nucleophilic conditions, leaving the aromatic ring intact. Conversely, under electrophilic conditions, reactions can be directed to the aromatic ring, primarily at the 4-position, without disturbing the alkyl chloride functionality.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 30595-81-4 |

| Molecular Formula | C₁₀H₁₃Cl |

| Molecular Weight | 168.66 g/mol |

Source: chemicalbook.com

Table 2: Predicted Reactivity Profile of this compound

| Molecular Moiety | Type of Reaction | Predicted Outcome |

| Chloroethyl Group | Nucleophilic Substitution | The chlorine atom is displaced by a wide range of nucleophiles (e.g., -OH, -CN, -NHR, Grignard reagents). |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts) is directed primarily to the 4-position due to the combined directing effects of the two methyl groups and steric hindrance at other activated positions. |

| Aromatic Ring | Oxidation | Strong oxidation of the methyl groups can potentially lead to the corresponding carboxylic acids. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKNJNFMDWOQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572237 | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30595-81-4 | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30595-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl 1,3 Dimethylbenzene

Nucleophilic Substitution Reactions of the Chloroethyl Group (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. These reactions primarily occur via two distinct mechanisms: Sₙ2 (Substitution Nucleophilic Bimolecular) and Sₙ1 (Substitution Nucleophilic Unimolecular). masterorganicchemistry.com

The structure of 2-(2-chloroethyl)-1,3-dimethylbenzene, as a primary alkyl halide, strongly favors the Sₙ2 pathway. masterorganicchemistry.com The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks. masterorganicchemistry.comlibretexts.org This process is sensitive to steric hindrance; since the carbon atom bearing the chlorine is relatively unhindered, it is accessible to incoming nucleophiles. masterorganicchemistry.comwolfram.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (a second-order rate law). libretexts.orgyoutube.com

Conversely, the Sₙ1 mechanism is highly unlikely for this substrate. The Sₙ1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the slow, rate-determining step. youtube.com In the case of this compound, this would result in a highly unstable primary carbocation. The stability of the carbocation is the most critical factor for an Sₙ1 reaction, with the trend being tertiary > secondary >> primary. masterorganicchemistry.comyoutube.com Therefore, the high energy required to form the primary carbocation makes the Sₙ1 route energetically unfavorable.

The choice of reaction conditions also directs the pathway. Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) typically favor Sₙ2 reactions, whereas weak nucleophiles and polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions. youtube.com

| Feature | Sₙ2 Pathway (Favored) | Sₙ1 Pathway (Disfavored) |

|---|---|---|

| Substrate Structure | Primary alkyl halide (low steric hindrance) | Requires stable carbocation (primary is unstable) |

| Mechanism | Single, concerted step | Two steps, via carbocation intermediate |

| Kinetics | Second-order: Rate = k[Substrate][Nucleophile] libretexts.orgyoutube.com | First-order: Rate = k[Substrate] youtube.com |

| Favored by | Strong nucleophiles, polar aprotic solvents | Weak nucleophiles, polar protic solvents |

| Rearrangements | Not possible | Possible, but initial carbocation is too unstable to form |

| Example Reaction | Reaction with sodium cyanide (NaCN) to yield 3-(2,6-dimethylphenyl)propanenitrile | Reaction with water (H₂O) is extremely slow, if it occurs at all |

Elimination Reactions Leading to Olefinic Species

Elimination reactions are common competing pathways for nucleophilic substitutions, leading to the formation of alkenes (olefins). For alkyl halides, the primary mechanisms are E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular).

For this compound, the E2 mechanism is the more probable elimination pathway. The E2 reaction requires a strong base to abstract a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), in a concerted process that forms a double bond and expels the leaving group. This reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures, which favor elimination over substitution. youtube.com The product of the E2 elimination of this compound is 1,3-dimethyl-2-vinylbenzene .

The E1 pathway, similar to the Sₙ1 pathway, proceeds through a carbocation intermediate and is therefore disfavored for primary alkyl halides due to the instability of the primary carbocation that would need to form. youtube.com

| Reaction Type | Typical Reagent | Key Conditions | Product |

|---|---|---|---|

| Sₙ2 Substitution | Sodium hydroxide (B78521) (NaOH) | Strong, unhindered nucleophile; lower temperature | 2-(2,6-dimethylphenyl)ethanol |

| E2 Elimination | Potassium tert-butoxide (t-BuOK) | Strong, sterically hindered base; higher temperature | 1,3-dimethyl-2-vinylbenzene |

Intramolecular Cyclization and Ring-Closure Reactions for Fused Systems

The structure of this compound is suitable for intramolecular reactions, where the chloroethyl side chain reacts with the aromatic ring to form a new, fused ring system. A prominent example of such a transformation is an intramolecular Friedel-Crafts alkylation.

In the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), the carbon-chlorine bond is polarized, making the terminal carbon of the ethyl group highly electrophilic. This electrophilic center can then be attacked by the electron-rich dimethylbenzene ring. The aromatic ring is activated by the two methyl groups, which are ortho, para-directing substituents. msu.edu The cyclization occurs at the ortho position to one of the methyl groups (the 6-position of the ring) to form a stable, six-membered ring. This type of ring-closing reaction is a powerful method for synthesizing polycyclic systems. wikipedia.org The resulting product is a tetralin derivative, specifically 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene . Similar intramolecular cyclizations have been observed in related systems, such as N-phenyl N'-(2-chloroethyl)ureas, which cyclize to form active intermediates. ulaval.ca

| Starting Material | Reagent/Catalyst | Reaction Type | Product |

|---|---|---|---|

| This compound | AlCl₃ (Lewis Acid) | Intramolecular Friedel-Crafts Alkylation | 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene |

Friedel-Crafts Type Reactions and Related Electrophilic Processes

Beyond intramolecular reactions, this compound can participate in intermolecular Friedel-Crafts reactions in two distinct ways. wikipedia.org These reactions are fundamental examples of electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

The Aromatic Ring as the Nucleophile: The substituted benzene (B151609) ring of the molecule is highly activated towards electrophilic attack due to the presence of two electron-donating methyl groups. msu.edu These groups direct incoming electrophiles to the positions ortho and para to themselves. The primary sites for substitution would be the C4 and C6 positions. For example, in a Friedel-Crafts acylation with ethanoyl chloride (CH₃COCl) and an AlCl₃ catalyst, the main product would be 1-(4-(2-chloroethyl)-3,5-dimethylphenyl)ethan-1-one . libretexts.orglibretexts.org

The Chloroethyl Group as the Electrophile: The molecule itself can act as an alkylating agent in a Friedel-Crafts reaction with another aromatic compound, such as benzene. libretexts.orgmt.com The Lewis acid catalyst activates the C-Cl bond, and the resulting electrophilic species alkylates the second aromatic ring. This reaction would yield 1-(2,6-dimethylphenyl)-2-phenylethane . A potential complication in some Friedel-Crafts alkylations is carbocation rearrangement, but this is less of a concern here as the formation of a discrete primary carbocation is unfavorable. libretexts.org

| Role of Substrate | Reactant | Reaction Type | Major Product |

|---|---|---|---|

| Nucleophile (Aromatic Ring) | Ethanoyl chloride / AlCl₃ | Friedel-Crafts Acylation | 1-(4-(2-chloroethyl)-3,5-dimethylphenyl)ethan-1-one |

| Electrophile (Alkylating Agent) | Benzene / AlCl₃ | Friedel-Crafts Alkylation | 1-(2,6-dimethylphenyl)-2-phenylethane |

Radical Chemistry and Photochemical Transformations of the Halogenated Side Chain

Under photochemical conditions (e.g., exposure to UV light) or in the presence of a radical initiator, the carbon-chlorine bond in the chloroethyl side chain can undergo homolytic cleavage. This process generates a chlorine radical and a primary alkyl radical, 2-(1,3-dimethylphenyl)ethyl radical .

Once formed, this radical intermediate can undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another species, leading to the formation of 1,3-dimethyl-2-ethylbenzene.

Dimerization: Two of the alkyl radicals can combine to form a dimer, 1,4-bis(2,6-dimethylphenyl)butane.

Reaction with Oxygen: In the presence of oxygen, it can form peroxide species, leading to complex oxidation products.

These reactions are characteristic of radical processes and provide an alternative pathway for the transformation of the halogenated side chain, distinct from the ionic mechanisms of substitution and elimination.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Cyanation of related compounds)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. fiveable.mesigmaaldrich.com

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid. wikipedia.orgorganic-chemistry.org While most commonly applied to aryl and vinyl halides, the Suzuki coupling of alkyl halides is also possible, though often more challenging. organic-chemistry.org this compound could potentially undergo a Suzuki coupling with a boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu However, a significant competing side reaction for alkyl halides containing β-hydrogens is β-hydride elimination from the palladium-alkyl intermediate, which can reduce the yield of the desired cross-coupled product. ucmerced.edu

Cyanation of Related Compounds: The introduction of a nitrile (-CN) group is a valuable synthetic transformation. Palladium-catalyzed cyanation is a well-established method for converting aryl halides into aryl nitriles, using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.orgresearchgate.net While the substrate is an alkyl chloride, the principles can be extended. The cyanation of aryl chlorides, including electron-rich systems, can be achieved under relatively mild conditions with the appropriate palladium catalyst and ligand system. acs.orgresearchgate.net The direct cyanation of this compound would be a nucleophilic substitution (Sₙ2), but palladium catalysis could potentially facilitate the reaction under specific conditions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-(2,6-dimethylphenyl)-2-phenylethane |

| Cyanation | Zinc cyanide (Zn(CN)₂) | Pd(0) catalyst, Ligand | 3-(2,6-dimethylphenyl)propanenitrile |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context in Article |

|---|---|---|

| This compound | C₁₀H₁₃Cl | Primary Subject |

| 1,3-dimethyl-2-vinylbenzene | C₁₀H₁₂ | Product of Elimination |

| 5,7-dimethyl-1,2,3,4-tetrahydronaphthalene | C₁₂H₁₆ | Product of Intramolecular Cyclization |

| 1-(4-(2-chloroethyl)-3,5-dimethylphenyl)ethan-1-one | C₁₂H₁₅ClO | Product of Friedel-Crafts Acylation |

| 1-(2,6-dimethylphenyl)-2-phenylethane | C₁₆H₁₈ | Product of Friedel-Crafts Alkylation / Suzuki Coupling |

| 3-(2,6-dimethylphenyl)propanenitrile | C₁₁H₁₃N | Product of Nucleophilic Substitution / Cyanation |

| 2-(2,6-dimethylphenyl)ethanol | C₁₀H₁₄O | Product of Nucleophilic Substitution |

| 1,3-dimethyl-2-ethylbenzene | C₁₀H₁₄ | Product of Radical Hydrogen Abstraction |

| 1,4-bis(2,6-dimethylphenyl)butane | C₂₀H₂₆ | Product of Radical Dimerization |

| Aluminum trichloride | AlCl₃ | Lewis Acid Catalyst |

| Potassium tert-butoxide | C₄H₉KO | Strong, Hindered Base |

| Phenylboronic acid | C₆H₇BO₂ | Reagent for Suzuki Coupling |

| Zinc cyanide | Zn(CN)₂ | Cyanide Source for Cyanation |

| Ethanoyl chloride | C₂H₃ClO | Reagent for Friedel-Crafts Acylation |

| Benzene | C₆H₆ | Reagent for Friedel-Crafts Alkylation |

Applications of 2 2 Chloroethyl 1,3 Dimethylbenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the chloroethyl group, combined with the nature of the dimethylated benzene (B151609) ring, allows 2-(2-chloroethyl)-1,3-dimethylbenzene to serve as a starting point for the construction of more elaborate molecules.

Polycyclic aromatic hydrocarbons (PAHs) and fused ring systems are significant structural motifs in materials science and medicinal chemistry. nih.govresearchgate.netlibretexts.org The this compound structure contains the necessary components for intramolecular cyclization to form such systems. Specifically, the chloroethyl side chain can act as an electrophile in an intramolecular Friedel-Crafts alkylation reaction, where it attacks the electron-rich aromatic ring to form a new fused ring. masterorganicchemistry.comwikipedia.orgnih.gov

This type of reaction is a classic method for synthesizing tetralin (1,2,3,4-tetrahydronaphthalene) derivatives. nih.gov For instance, a similar compound, (S)-3-(2-chloroethyl)-1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, can be synthesized from the corresponding alcohol and subsequently used in further reactions. rsc.org While this example involves a more substituted tetralin system, the fundamental reaction principle of intramolecular cyclization of a chloroethylarene is directly applicable. The reaction involves treating the chloroethyl-substituted aromatic compound with a Lewis acid catalyst to promote the ring-closing alkylation. researchgate.netrsc.org

A general scheme for this type of cyclization is the Darzens tetralin synthesis, which involves the intramolecular ring-closing of an 1-aryl-pentene derivative, highlighting the utility of such precursors for creating fused aromatic systems. nih.gov The synthesis of various PAHs can be achieved through palladium-catalyzed annulation methods or iron-catalyzed carbonyl-olefin metathesis, demonstrating the importance of building blocks that can participate in cyclization reactions. nih.govrsc.org

| Precursor | Product | Reagents/Conditions | Yield | Reference |

| (S)-3-(2-hydroxyethyl)-1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | (S)-3-(2-chloroethyl)-1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | Thionyl chloride, Pyridine | 61% | rsc.org |

The chloroethyl group is a key functional handle for introducing nitrogen and oxygen atoms to form heterocyclic rings. hilarispublisher.comnih.gov This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a nitrogen or oxygen nucleophile, followed by cyclization.

An analogous process is seen in the intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). These compounds spontaneously cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines, which are five-membered heterocycles containing both oxygen and nitrogen. researchgate.net This transformation underscores the potential of the chloroethyl group to act as an electrophilic partner in the formation of heterocyclic rings, a principle that can be extended to this compound derivatives. researchgate.net For example, if the aromatic ring of this compound were to contain a hydroxyl or amino substituent, intramolecular cyclization could lead to the formation of dihydrobenzofurans or tetrahydroquinolines, respectively.

Furthermore, the synthesis of nitrogen-containing heterocycles can be accomplished through various cyclization strategies involving substituted anilines and other precursors. rsc.orgclockss.org For instance, N-(R)-chloroethyl imidazolium (B1220033) salts undergo nucleophilic substitution and elimination reactions to generate new heterocyclic structures. clockss.org The synthesis of the drug Azelastine involves the reaction of a keto-acid with 2-(2-chloroethyl)-N-methylpyrrolidine, showcasing the utility of the chloroethyl moiety in constructing complex, nitrogen-containing heterocyclic systems. researchgate.netnih.gov

| Starting Material Type | Resulting Heterocycle | Key Reaction | Reference |

| N-phenyl-N'-(2-chloroethyl)ureas | N-phenyl-4,5-dihydrooxazol-2-amines | Intramolecular cyclization | researchgate.net |

| N-(R)-chloroethyl imidazolium salts | N-vinyl imidazolium salts / PCP ligands | Elimination / Nucleophilic substitution | clockss.org |

| Substituted 2-alkenylanilides | Quinolines or Indoles | Intramolecular cyclization with NIS or ZnX₂ | clockss.org |

The chloroethyl group in this compound is amenable to a variety of functional group interconversions, which are fundamental transformations in organic synthesis. A straightforward example is the reduction of the alkyl chloride to an alkyl group. In a related compound, (S)-3-(2-chloroethyl)-1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene was reduced to the corresponding ethyl-substituted tetralin using lithium aluminum hydride. rsc.org This demonstrates the conversion of the C-Cl bond to a C-H bond.

For the elaboration of carbon skeletons, the chloroethyl group can be converted into an organometallic reagent. The formation of a Grignard reagent (R-MgX) by reacting an alkyl halide with magnesium is a classic method for creating a nucleophilic carbon center. sigmaaldrich.comlibretexts.org The resulting Grignard reagent derived from this compound could then be reacted with a wide range of electrophiles, such as aldehydes, ketones, or esters, to form new carbon-carbon bonds and build more complex molecular structures. libretexts.orgnih.gov Similarly, other organometallic compounds could be prepared, enabling participation in cross-coupling reactions. nih.gov

| Starting Functional Group | Ending Functional Group | Reagent Example | Reaction Type | Reference |

| Chloroethyl | Ethyl | Lithium aluminum hydride | Reduction | rsc.org |

| Alkyl Halide | Grignard Reagent | Magnesium | Organometallic formation | sigmaaldrich.comlibretexts.org |

| Acyl (from Friedel-Crafts) | Alkyl | - | Clemmensen or Wolff-Kishner Reduction | organic-chemistry.org |

Utility in Polymer Chemistry and Macromolecular Architecture Development (excluding specific material properties)

While direct applications of this compound in polymer chemistry are not extensively documented in the reviewed literature, its structure suggests potential as a monomer precursor. The chloroethyl group can undergo an elimination reaction (dehydrochlorination) to form a vinyl group, converting the molecule into a substituted styrene (B11656), specifically 2,6-dimethylstyrene. Substituted styrenes are important monomers in the production of a wide variety of polymers.

The principles of living polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity, could potentially be applied to monomers derived from this compound. wikipedia.orgyoutube.comcmu.edu For instance, living polymerization methods like atom transfer radical polymerization (ATRP) are effective for styrene derivatives. warwick.ac.uk

In a related context, a 2-chloroethyl maleate (B1232345) derivative of epoxidized soybean oil has been synthesized and subsequently copolymerized with styrene. nih.gov Although structurally different, this demonstrates that a chloroethyl group can be incorporated into a monomer structure that is then used to build a macromolecular architecture. nih.gov Aromatic compounds in general are used as additives to improve the properties of polymers like PVC. mdpi.com

Derivatization for Advanced Analytical Chemistry Methodologies (e.g., Enhanced Mass Spectrometry)

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). spectroscopyonline.comnih.govnih.gov This can improve volatility, chromatographic behavior, or ionization efficiency. nih.gov

There is no specific literature found detailing the use of this compound as a derivatizing agent itself. However, the compound can be analyzed by techniques like HPLC. For enhanced detection, particularly in mass spectrometry, the chloroethyl group could be targeted for derivatization. Nucleophilic substitution of the chlorine with a reagent containing a permanently charged or easily ionizable group could significantly improve sensitivity in ESI-MS. nih.gov For example, reaction with a tertiary amine could introduce a quaternary ammonium (B1175870) group, which is readily detected in positive-ion mode mass spectrometry.

Alternatively, derivatization can be used to improve the analysis of other molecules. For instance, various reagents are used to derivatize phenols or carboxylic acids to enhance their detection, and while this compound is not listed as such a reagent, its reactive chloroethyl group makes it a potential candidate for such applications in principle. nih.gov The analysis of the related compound, 2-chloro-1,3-dimethylbenzene, by GC-MS is documented, indicating that derivatization is not strictly necessary for its detection, though it could be employed to lower detection limits or confirm identity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Chloroethyl 1,3 Dimethylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-Chloroethyl)-1,3-dimethylbenzene in solution. By analyzing the magnetic environments of the hydrogen and carbon nuclei, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show four distinct signals corresponding to the aromatic, benzylic methylene (B1212753), chlorinated methylene, and methyl protons.

The aromatic region would likely display a complex pattern for the three adjacent protons on the benzene (B151609) ring. The proton at the C5 position, being flanked by two other protons, would appear as a triplet, while the C4 and C6 protons would appear as doublets. The ethyl group protons would present as two distinct triplets due to coupling with each other. The two methyl groups at positions 1 and 3 are chemically equivalent and would therefore produce a single, sharp signal.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.15 - 7.00 | m | 3H | Ar-H (H-4, H-5, H-6) |

| ~ 3.75 | t | 2H | Ar-CH₂-CH₂-Cl |

| ~ 3.05 | t | 2H | Ar-CH₂ -CH₂-Cl |

Note: Data is predicted. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. Due to molecular symmetry, where the two methyl groups are equivalent, this compound is expected to exhibit eight unique carbon signals. The chemical shifts distinguish between aromatic carbons (both those bearing protons and those that are substituted), the two different methylene carbons of the ethyl chain, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 138.5 | Quaternary | C -1, C -3 |

| ~ 136.0 | Quaternary | C -2 |

| ~ 129.0 | Tertiary | C -5 |

| ~ 126.5 | Tertiary | C -4, C -6 |

| ~ 45.0 | Secondary | Ar-CH₂-CH₂ -Cl |

| ~ 35.5 | Secondary | Ar-CH₂ -CH₂-Cl |

Note: Data is predicted.

While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof by mapping correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6) and, crucially, between the two methylene groups of the chloroethyl side chain, confirming the -CH₂-CH₂-Cl fragment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the signal at ~3.75 ppm to the carbon at ~45.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows couplings between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton. Key expected correlations include:

The methyl protons (~2.35 ppm) to the aromatic carbons C-1, C-2, and C-6.

The benzylic methylene protons (~3.05 ppm) to the aromatic carbons C-1, C-2, and C-6, as well as to the other ethyl carbon (~45.0 ppm). This confirms the attachment of the ethyl group to the C-2 position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be seen between the protons of the methyl groups (C-1, C-3) and the protons of the adjacent benzylic methylene group, confirming their ortho relationship on the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational frequencies.

The IR spectrum would be expected to show characteristic absorption bands. Strong peaks just below 3000 cm⁻¹ would correspond to C-H stretching vibrations of the alkyl (methyl and ethyl) groups, while weaker bands just above 3000 cm⁻¹ would be due to aromatic C-H stretching. Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The presence of the chloroalkane is confirmed by a C-Cl stretching band, which is expected in the fingerprint region, generally between 650 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric aromatic ring vibrations and C-H stretches.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Strong | Aliphatic C-H Stretch |

| 1605, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 800 - 650 | Medium-Strong | C-Cl Stretch |

Note: Data is predicted.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₃Cl), the exact mass would be calculated. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the molecular ion peak containing the ³⁵Cl isotope.

Electron ionization mass spectrometry would cause the molecule to fragment in predictable ways. Key fragmentation pathways would include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, losing a chloromethyl radical (•CH₂Cl) to form a highly stable dimethylbenzyl cation at m/z 119. This is often the base peak.

Loss of the Side Chain: Cleavage of the bond between the ring and the ethyl group would result in a fragment at m/z 105.

Loss of a Chlorine Radical: Loss of a chlorine radical (•Cl) from the molecular ion would yield a fragment at m/z 133.

X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives or adducts)

X-ray crystallography provides the absolute structure of a compound in its solid state, including precise bond lengths and angles. The title compound, like many similar alkylbenzenes, is expected to be a liquid at room temperature. Therefore, crystallographic analysis would necessitate the synthesis of a solid crystalline derivative. researchgate.netvensel.org

For instance, reacting the chloroethyl group to form a suitable solid derivative (e.g., an ether, ester, or an amine adduct) would allow for single crystal growth. The resulting crystal structure would confirm the substitution pattern on the benzene ring and provide valuable data on the preferred conformation of the ethyl side chain and the intermolecular interactions that govern the crystal packing. researchgate.netvensel.org

Theoretical and Computational Studies on 2 2 Chloroethyl 1,3 Dimethylbenzene

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecular systems. nih.gov By calculating the electron density, DFT methods can determine the ground-state geometry, molecular orbital energies, and other electronic properties of 2-(2-chloroethyl)-1,3-dimethylbenzene with high accuracy. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. nih.gov For this compound, this involves finding the minimum energy structure by calculating the forces on each atom and adjusting their positions until these forces are negligible. The molecule possesses significant conformational flexibility, primarily around the rotatable single bonds of the chloroethyl side chain.

The conformational energy landscape describes the potential energy of the molecule as a function of its geometry, particularly its dihedral angles. nih.govchemrxiv.org The key dihedral angle in this compound is the one defined by the aromatic ring, the benzylic carbon, the adjacent methylene (B1212753) carbon, and the chlorine atom (C_ar-C_beta-C_alpha-Cl). Rotation around the C_beta-C_alpha bond leads to different spatial arrangements known as conformers, such as anti and gauche forms.

Table 1: Illustrative Calculated Geometrical Parameters for the Most Stable Conformer of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.815 |

| C_alpha-C_beta | 1.530 |

| C_ar-C_beta | 1.518 |

| C-C (aromatic avg.) | 1.395 |

| Bond Angles (°) ** | |

| Cl-C_alpha-C_beta | 110.5 |

| C_alpha-C_beta-C_ar | 113.2 |

| Dihedral Angle (°) ** | |

| C_ar-C_beta-C_alpha-Cl | 179.8 (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.netwikipedia.org For this compound, the HOMO is expected to be a π-orbital distributed primarily over the electron-rich dimethylbenzene ring, while the LUMO is likely a σ*-antibonding orbital associated with the C-Cl bond. This distribution indicates that the aromatic ring is the primary site for electrophilic attack, whereas the C-Cl bond is susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound Energies calculated in the gas phase using the B3LYP/6-311++G(d,p) method.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.95 | Highest Occupied Molecular Orbital |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.20 | Energy difference (LUMO - HOMO) |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. researchgate.net Each calculated frequency represents a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net

While raw calculated frequencies are typically higher than experimental values due to the harmonic oscillator approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. nist.gov This correlation allows for the confident assignment of spectral bands. For this compound, key predicted vibrations would include the C-Cl stretching mode, aromatic C-H stretches, and the bending modes of the ethyl side chain. Comparing theoretical spectra with experimental ones is a powerful method for structural confirmation. researchgate.netresearchgate.net

Table 3: Predicted vs. Expected Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3100-3000 |

| Aliphatic C-H Stretch | 2960 | 3000-2850 |

| C=C Aromatic Stretch | 1610, 1585 | 1625-1575 |

| CH₂ Scissoring | 1465 | 1470-1450 |

| C-Cl Stretch | 725 | 800-600 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. utdallas.edu This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. For this compound, this could involve modeling reactions such as nucleophilic substitution at the chloroethyl group or palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

By calculating the energies of these stationary points, a reaction profile can be constructed. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. Characterizing the geometry of the transition state provides insight into the bond-making and bond-breaking processes occurring during the reaction. unistra.fr For example, modeling the cyanation of the parent compound, 2-chloro-1,3-dimethylbenzene, would reveal the precise nature of the palladium catalyst's interaction with the aromatic ring and the energetics of the oxidative addition and reductive elimination steps. sigmaaldrich.com

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. These descriptors can include electronic properties (like HOMO/LUMO energies, partial atomic charges), steric parameters (like molecular volume), and topological indices.

For a series of related compounds including this compound, a QSRR model could be developed to predict reaction rates or equilibrium constants for a specific transformation. For instance, by calculating descriptors for various substituted chloro-xylenes and measuring their reaction rates in a Suzuki coupling reaction, a regression model could be established. This model could then predict the reactivity of this compound based on its calculated descriptor values, offering a predictive tool for screening and understanding reactivity trends across a chemical family.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for every atom in the system, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes. nih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule tumbles and rotates, and how the chloroethyl side chain flexes and samples different conformations. koreascience.kr These simulations can be used to calculate macroscopic properties such as diffusion coefficients and to understand how the solvent structure around the molecule influences its behavior. researchgate.net By providing a time-averaged picture of the molecular ensemble, MD simulations bridge the gap between static computational models and the dynamic nature of molecules in a real-world environment. nih.gov

Future Directions and Emerging Research Avenues for 2 2 Chloroethyl 1,3 Dimethylbenzene

Development of Novel Catalytic Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. Catalytic asymmetric reactions offer the most elegant and efficient route to these chiral molecules. Morita–Baylis–Hillman adducts, for instance, are well-established synthons for building C-C or C-heteroatom bonds in the asymmetric synthesis of optically pure compounds. rsc.org Future research could explore the use of 2-(2-Chloroethyl)-1,3-dimethylbenzene as a substrate in novel asymmetric transformations.

The reactive chloroethyl group is a key functional handle. It can participate in nucleophilic substitution reactions or serve as a precursor to a vinyl group through elimination. These transformations could be rendered asymmetric through the use of chiral catalysts, installing a stereocenter adjacent to the aromatic ring. Research in this area could focus on:

Asymmetric C-C Bond Formation: Developing reactions where the chloroethyl group is displaced by a carbon nucleophile under the control of a chiral catalyst, such as those based on N,N'-dioxide/metal complexes or chiral amines. frontiersin.orgrsc.org

Enantioselective Functionalization: Exploring catalytic systems, potentially involving scandium or other Lewis acids with chiral ligands, to achieve enantioselective ring-opening or cycloaddition reactions with derivatives of the target compound. mdpi.com

Organocatalysis: Employing chiral organocatalysts, which avoid the use of metals, for the desymmetrization of prochiral derivatives synthesized from this compound. frontiersin.org

The successful development of such transformations would provide access to a new class of chiral building blocks, valuable for synthesizing complex molecular targets.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of new chemical reactions and molecules has been significantly accelerated by the adoption of automated synthesis and high-throughput experimentation (HTE). chemrxiv.orgtrajanscimed.com These platforms combine robotics for liquid and solid handling with rapid analytical techniques to perform and analyze hundreds or even thousands of reactions in parallel. trajanscimed.comresearchgate.net This approach is invaluable for optimizing reaction conditions (e.g., catalyst, solvent, temperature) and for generating large libraries of related compounds for screening purposes. chemrxiv.orgtrajanscimed.com

Integrating this compound and its derivatives into HTE workflows could rapidly advance their application. Key research avenues include:

Reaction Optimization: Using automated platforms to screen a wide array of catalysts, ligands, and reaction conditions for transformations involving the chloroethyl group or the aromatic ring. This could efficiently identify optimal protocols for reactions like Suzuki couplings or cyanation, which have been studied for the parent compound, 2-chloro-1,3-dimethylbenzene. sigmaaldrich.com

Library Synthesis: Automating the synthesis of a library of derivatives where the chloroethyl group is converted to various other functionalities (amines, ethers, esters, etc.) or where the aromatic ring is further substituted. These libraries could then be screened for biological activity or for specific material properties.

Accelerated Discovery: Utilizing HTE systems based on technologies like desorption electrospray ionization (DESI), which can accelerate reactions in microdroplets and allow for throughputs of more than one sample per second. researchgate.net This would enable the rapid exploration of the reactivity of this compound with a diverse set of reactants. researchgate.netchemrxiv.org

The data generated from these high-throughput campaigns can also be used to train machine learning algorithms, further accelerating the discovery process. researchgate.net

| HTE Platform Component | Function | Potential Application with this compound |

| Liquid Handling Robotics | Precise dispensing of reagents and solvents into miniaturized reactor formats (e.g., microplates). | Dispensing the substrate, catalysts, and various nucleophiles for parallel synthesis of derivatives. |

| Powder Dispensing Robots | Automated weighing and dispensing of solid reagents and catalysts. | Handling solid-phase catalysts or reagents for coupling reactions. trajanscimed.com |

| Parallel Reaction Blocks | Allows for multiple reactions to be run simultaneously under controlled temperature and atmospheric conditions. | Screening reaction conditions like temperature and pressure for optimizing synthetic transformations. |

| Rapid Purification Systems | Automated chromatographic purification of reaction products from parallel synthesis. | Isolation of individual derivatives from a synthesized library for characterization and testing. |

| High-Throughput Analysis | Rapid analysis of reaction outcomes, typically using LC-MS or GC-MS. | Quantifying the yield and purity of products from optimization screens or library synthesis. sciforum.net |

Exploration of Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The principles of green chemistry are increasingly guiding the development of new synthetic processes, with a major focus on replacing volatile and hazardous organic solvents. Ionic liquids (ILs) and supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), have emerged as promising alternative reaction media. researchgate.net ILs are salts with melting points below 100°C that offer negligible vapor pressure, high thermal stability, and tunable solvent properties. researchgate.netnjtech.edu.cn Supercritical CO₂ is non-toxic, inexpensive, and can be easily removed from the reaction mixture by depressurization, simplifying product isolation. researchgate.netresearchgate.net

Future research could investigate the use of these unconventional media for reactions involving this compound.

Reactions in Ionic Liquids: Performing nucleophilic substitutions on the chloroethyl group or palladium-catalyzed cross-coupling reactions on the aromatic ring in ILs. The unique solvent properties of ILs can enhance reaction rates and selectivity, and in some cases, allow for easy recycling of the catalyst dissolved in the IL phase. researchgate.net

Synthesis in Supercritical CO₂: Using scCO₂ as a solvent for transformations of the target compound. While the solubility of many polar compounds in scCO₂ is low, it can be enhanced by using co-solvents, and it is an excellent medium for reactions involving gaseous reagents like hydrogen. elsevierpure.com

Biphasic Systems: Exploring IL/scCO₂ biphasic systems, which combine the advantages of both media. researchgate.net This approach could allow for a reaction to occur in the IL phase, with the product being continuously extracted into the scCO₂ phase, facilitating separation and catalyst reuse. rsc.org

| Reaction Medium | Key Advantages | Potential Challenges |

| Conventional Organic Solvents | High solubility for a wide range of reagents. Well-understood reaction kinetics. | Volatility, flammability, toxicity, and environmental impact. |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. researchgate.net | Higher cost, potential toxicity, viscosity, and difficulty in product separation. |

| **Supercritical CO₂ (scCO₂) ** | Non-toxic, non-flammable, inexpensive, easy product separation, gas-like viscosity. researchgate.net | Requires high pressure, poor solubility for polar/ionic compounds without co-solvents. elsevierpure.com |

Tailored Design for Advanced Materials with Specific Chemical Functionality

The structure of this compound makes it a versatile building block for the synthesis of advanced materials. The combination of a rigid aromatic core with a flexible, reactive side chain allows for the systematic tuning of molecular properties. By strategically modifying this scaffold, it is possible to design molecules with specific functionalities tailored for applications in materials science.

Potential research directions include:

Polymer Synthesis: The chloroethyl group can be converted to a polymerizable moiety, such as a vinyl or styrenyl group. The resulting monomer could be used to synthesize polymers with specific thermal or optical properties, influenced by the sterically hindered 2,6-dimethylphenyl unit.

Liquid Crystals: Modification of the core structure, for example, by introducing long alkyl chains or other mesogenic groups through coupling reactions at the aromatic ring, could lead to the formation of novel liquid crystalline materials.

Functional Dyes and Probes: The aromatic ring serves as a chromophore that can be extended and functionalized. The chloroethyl group can be used to attach the molecule to other systems or to introduce environment-sensitive groups, potentially leading to new fluorescent probes or functional dyes. The parent compound, 2-chloro-1,3-dimethylbenzene, is already recognized as a valuable intermediate in the synthesis of a wide array of chemical products. innospk.com

Computational-Guided Discovery of New Synthetic Routes and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of complex reaction mechanisms, and the design of novel synthetic pathways. frontiersin.org Applying these computational tools to this compound could significantly accelerate its development and application.

Future computational studies could focus on:

Retrosynthesis and Pathway Prediction: Employing AI-driven retrosynthesis software to propose novel and efficient synthetic routes to complex target molecules starting from this compound. frontiersin.org These programs use vast databases of known reactions to identify plausible disconnections and suggest precursor molecules.

Mechanistic Elucidation: Using quantum chemical methods, such as Density Functional Theory (DFT), to model the transition states and reaction pathways for transformations involving the target compound. rsc.org This can provide deep insights into reaction mechanisms, explain observed selectivity, and guide the design of more efficient catalysts. For example, DFT could be used to understand the regioselectivity of further electrophilic aromatic substitution on the benzene (B151609) ring.

Predicting Material Properties: Calculating the electronic, optical, and physical properties of hypothetical new materials derived from this compound. This in silico screening can help prioritize synthetic targets that are most likely to possess the desired functionalities, saving significant experimental time and resources.

By combining computational predictions with targeted experimental validation, the exploration of the chemical space around this compound can proceed with greater efficiency and precision.

Q & A

Q. What are the established synthetic routes for 2-(2-Chloroethyl)-1,3-dimethylbenzene, and how do reaction conditions influence yield and purity?

The synthesis of this compound can be achieved via Friedel-Crafts alkylation of m-xylene with 1-bromo-2-chloroethane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization studies suggest that anhydrous conditions and controlled temperatures (0–5°C) minimize side reactions such as polyalkylation . Post-synthesis purification typically employs fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound from impurities like 1,3-dimethylbenzene derivatives or unreacted starting materials .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR analysis (CDCl₃, 400 MHz) reveals distinct signals for the chloroethyl group (δ 3.6–3.8 ppm, triplet) and aromatic protons (δ 6.9–7.2 ppm, multiplet). C NMR confirms the presence of quaternary carbons adjacent to methyl groups (δ 21–22 ppm) .

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 170 [M] with fragmentation patterns consistent with loss of Cl (Δ m/z 35) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) are recommended for quantifying purity, resolving co-eluting isomers such as 2-chloro-1,4-dimethylbenzene .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloroethyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions (e.g., with NaN₃ to form azide derivatives). Kinetic studies indicate that polar aprotic solvents (DMF, DMSO) accelerate these reactions compared to non-polar media . Competing elimination pathways (e.g., dehydrohalogenation to form styrene analogs) are minimized at low temperatures (<50°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often arise from variations in catalyst activity (e.g., AlCl₃ vs. FeCl₃) or moisture sensitivity. For example, AlCl₃ generates higher yields (75–80%) but requires strict anhydrous conditions, while FeCl₃ (50–60% yield) tolerates trace water but produces more byproducts. Systematic optimization using Design of Experiments (DoE) is advised to identify critical parameters (e.g., stoichiometry, solvent polarity) .

Q. What advanced analytical strategies can distinguish structural isomers in complex mixtures?

- 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., 2-chloroethyl vs. 4-chloroethyl derivatives) through cross-peak correlations in aromatic regions .

- GC-MS with Derivatization : Silylation of hydroxyl or amine derivatives improves volatility and enables separation of isomers with <1% abundance .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., azide or amine analogs) .

Q. What are the methodological challenges in studying the compound’s stability under oxidative conditions?

The compound undergoes slow oxidation in air, forming this compound oxide. Accelerated stability studies (40°C, 75% RH) coupled with LC-MS/MS detect degradation products. Antioxidants (e.g., BHT) or inert atmospheres (N₂) are recommended for long-term storage .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry for molecular docking. For example, the chloroethyl group’s electrostatic potential maps suggest affinity for hydrophobic pockets in enzymes like cytochrome P450. Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. What strategies mitigate cytotoxicity during in vitro biological studies?

Preliminary cytotoxicity screening (MTT assay) using T98 glioblastoma cells (ATCC® CRL-1690™) identifies IC₅₀ values. Encapsulation in liposomes or PEGylation reduces nonspecific toxicity while maintaining bioactivity .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.